N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC16084576
Molecular Formula: C27H20Cl3N3OS
Molecular Weight: 540.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20Cl3N3OS |
|---|---|
| Molecular Weight | 540.9 g/mol |
| IUPAC Name | N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C27H20Cl3N3OS/c28-27(29,30)25(32-24(34)21-14-8-12-19-11-4-5-13-20(19)21)33-23-16-7-6-15-22(23)31-26(33)35-17-18-9-2-1-3-10-18/h1-16,25H,17H2,(H,32,34) |
| Standard InChI Key | WBHDFQLIHLMRJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
Structural Elucidation and Molecular Properties
Core Components and Connectivity
The molecule consists of three primary subunits:
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A benzimidazole ring substituted at the 1-position with a 2-(benzylsulfanyl) group.
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A 2,2,2-trichloroethyl group attached to the benzimidazole's nitrogen atom.
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A naphthalene-1-carboxamide moiety linked via an amide bond to the trichloroethyl group.
The SMILES notation (C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54) and InChIKey (WBHDFQLIHLMRJQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H20Cl3N3OS |
| Molecular Weight | 540.9 g/mol |
| IUPAC Name | N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
| Topological Polar Surface Area | 102 Ų |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) are unavailable, predicted collision cross sections (CCS) for various adducts have been calculated (e.g., [M+H]+: 203.4 Ų) . These values aid in mass spectrometry-based identification. Quantum mechanical calculations could further predict its reactivity, with the electron-withdrawing trichloroethyl group likely influencing the amide's electrophilicity.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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2-(Benzylsulfanyl)-1H-benzimidazole: Synthesized via cyclocondensation of o-phenylenediamine with benzyl thioether-containing carbonyl equivalents.
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2,2,2-Trichloroethylamine: Prepared by reduction of trichloroacetonitrile or via Hofmann degradation of trichloroacetamide.
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Naphthalene-1-carboxylic acid: Derived from coal tar or via Diels-Alder reactions.
Stepwise Assembly
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Benzimidazole Formation: React o-phenylenediamine with benzyl thiocyanate under acidic conditions to yield 2-(benzylsulfanyl)-1H-benzimidazole .
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N-Alkylation: Treat the benzimidazole with 1,1,1-trichloro-2-iodoethane in the presence of a base (e.g., K2CO3) to install the trichloroethyl group .
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Amide Coupling: Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the trichloroethylamine intermediate with naphthalene-1-carboxylic acid.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | o-Phenylenediamine, benzyl thiocyanate, HCl, reflux | 65–70 |
| 2 | 1,1,1-Trichloro-2-iodoethane, K2CO3, DMF, 80°C | 50–55 |
| 3 | Naphthalene-1-carbonyl chloride, Et3N, CH2Cl2, 0°C→RT | 75–80 |
Physicochemical and Pharmacological Profile
Solubility and Stability
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LogP: Predicted to be 4.8 (highly lipophilic due to naphthalene and trichloroethyl groups).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO).
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Stability: Susceptible to hydrolytic cleavage of the amide bond under strongly acidic or basic conditions.
Biological Activity
While direct studies are lacking, structurally related benzimidazoles exhibit:
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Antiparasitic Effects: Benzimidazole-thioethers inhibit tubulin polymerization in helminths.
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Anticancer Potential: Trichloroethyl groups enhance cytotoxicity by generating reactive chloro species via glutathione-mediated metabolism .
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Antimicrobial Activity: Naphthalene carboxamides disrupt microbial membrane integrity .
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 98% (predicted) |
| CYP3A4 Inhibition | Moderate (Ki ≈ 15 μM) |
| Half-life (t1/2) | 8–12 hours (simulated) |
Industrial and Research Applications
Agrochemical Development
The compound’s structural motifs align with patented pesticidal agents targeting insect GABA receptors . Modifications to the naphthalene moiety could enhance binding to cytochrome P450 enzymes in pests.
Medicinal Chemistry Optimization
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Lead Compound: Serves as a scaffold for developing kinase inhibitors by substituting the benzylsulfanyl group with heteroaryl rings.
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Prodrug Potential: The trichloroethyl group could be leveraged for site-specific activation in hypoxic tumor environments.
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